7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid
Description
Dipole Moments
Solubility
Reactivity
- Ortho : Faster nucleophilic acyl substitution due to proximity effects.
- Meta/Para : Slower kinetics due to reduced electronic activation.
Properties
IUPAC Name |
7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-7-5-4-6-10(11)12(18)8-2-1-3-9-13(19)20/h4-7H,1-3,8-9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXIIKTWIBQFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645405 | |
| Record name | 7-Oxo-7-[2-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-01-0 | |
| Record name | ζ-Oxo-2-(trifluoromethyl)benzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxo-7-[2-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzene and heptanoic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Reaction Steps:
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common .
Chemical Reactions Analysis
Types of Reactions: 7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide
Major Products:
Oxidation: Formation of 7-(2-trifluoromethylphenyl)heptanoic acid.
Reduction: Formation of 7-hydroxy-7-(2-trifluoromethylphenyl)heptanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of heptanoic acid, including 7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid, exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses .
Case Study : A study investigating the structure-activity relationship (SAR) of various heptanoic acid derivatives found that modifications at the phenyl ring significantly enhanced anti-inflammatory activity, suggesting that the trifluoromethyl group plays a crucial role in this enhancement .
Lipid Metabolism Regulation
This compound has been studied for its potential role as an HMG-CoA reductase inhibitor, which is critical in cholesterol biosynthesis. Inhibitors of this enzyme can be beneficial in treating hyperlipidemia and associated cardiovascular diseases .
Case Study : Research published on related compounds demonstrated their effectiveness in lowering cholesterol levels in animal models, indicating a promising avenue for further exploration with this compound .
Antimicrobial Properties
The antimicrobial efficacy of heptanoic acid derivatives has also been explored. These compounds have shown activity against various bacterial strains, potentially offering new therapeutic options for infections resistant to conventional antibiotics .
Case Study : A comparative study on the antibacterial activity of different fatty acids highlighted that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Comparison of Aromatic Substituent Effects
*Note: Molecular formula inferred from structural data in .
Key Observations :
Modifications to the Carbon Chain and Functional Groups
Table 2: Chain and Functional Group Modifications
Key Observations :
- Ester derivatives (e.g., ethyl ester) are more suitable for prodrug formulations due to their enhanced absorption properties .
Biological Activity
7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by a heptanoic acid backbone with a keto group at the 7-position and a trifluoromethyl-substituted phenyl group. Its unique structure is believed to contribute to its biological properties, particularly in modulating enzyme activities.
Research indicates that this compound interacts with various biological systems, particularly through enzyme inhibition. It has been studied for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a critical role in the metabolism of bioactive lipids.
Enzyme Inhibition
- FAAH Inhibition : The compound exhibits significant inhibition of FAAH, leading to increased levels of endocannabinoids, which may have therapeutic implications in pain management and inflammation reduction.
- COX-2 Activity : Preliminary studies suggest that it may also inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC50 value for COX-2 inhibition was reported at 0.04 μmol, comparable to established NSAIDs like celecoxib .
Biological Activity Data
The following table summarizes the biological activities and mechanisms reported for this compound:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| FAAH Inhibition | Increases endocannabinoid levels | |
| COX-2 Inhibition | Reduces inflammatory mediators | |
| Anti-inflammatory Effects | Suppresses prostaglandin synthesis |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on RAW264.7 cells demonstrated that this compound significantly decreased the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, indicating its anti-inflammatory potential .
- Animal Models : In carrageenan-induced paw edema models, the compound exhibited anti-inflammatory effects comparable to indomethacin, with effective dose values indicating strong activity against inflammation .
- Therapeutic Implications : Given its dual action on FAAH and COX-2, this compound holds promise for developing new analgesics or anti-inflammatory agents, particularly for conditions where traditional NSAIDs are contraindicated due to side effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethylphenyl groups are often introduced using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct acylation of heptanoic acid derivatives. Reaction optimization for trifluoromethyl incorporation may involve anhydrous conditions and Lewis acid catalysts to stabilize intermediates .
- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and purify using column chromatography with gradients optimized for polar trifluoromethyl groups.
Q. How is the structural integrity of this compound validated post-synthesis?
- Use a combination of NMR (¹H, ¹³C, and ¹⁹F for trifluoromethyl detection) and FTIR (to confirm carbonyl and carboxylic acid groups). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
- Advanced tip : X-ray crystallography can resolve stereochemical ambiguities, particularly if the compound exhibits chiral centers or polymorphism .
Q. What solubility and stability challenges are associated with this compound?
- The trifluoromethyl group enhances hydrophobicity, limiting aqueous solubility. Use dimethyl sulfoxide (DMSO) or ethanol for dissolution. Stability studies under varying pH and temperature (e.g., 4°C vs. room temperature) are critical to prevent degradation of the ketone and carboxylic acid moieties .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for trifluoromethyl incorporation. Tools like Gaussian or ORCA simulate reaction mechanisms, while machine learning models (e.g., ICReDD’s workflow) prioritize experimental conditions based on electronic descriptors .
- Case study : A hybrid computational-experimental approach reduced trial-and-error synthesis by 40% in analogous perfluorinated compounds .
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Contradictions in bioactivity (e.g., antibacterial efficacy) may arise from impurities (e.g., unreacted precursors) or assay variability. Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., CLSI guidelines). Cross-reference with structural analogs (e.g., 7-phenylheptanoic acid derivatives) to identify structure-activity relationships .
Q. What strategies improve the compound’s bioavailability in pharmacological studies?
- Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability. For example, methyl or ethyl esters are hydrolyzed in vivo to release the active form.
- Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles to mitigate solubility limitations. Size and surface charge optimization (e.g., PEGylation) improve circulation time .
Q. How can reactor design enhance scalability of this compound’s synthesis?
- Continuous-flow reactors improve heat and mass transfer for exothermic trifluoromethylation steps. Membrane separation technologies (e.g., nanofiltration) efficiently remove byproducts like unreacted phenylboronic acids. Process simulations (Aspen Plus) model optimal pressure and temperature profiles .
Data Analysis & Validation
Q. What analytical techniques resolve spectral overlaps in characterization?
- ²D NMR (e.g., COSY, HSQC) distinguishes overlapping proton signals in aromatic and aliphatic regions. For ¹⁹F NMR, use a fluorine-decoupled mode to simplify spectra .
- Chromatographic deconvolution : Pair HPLC with tandem mass spectrometry (LC-MS/MS) to separate and identify co-eluting impurities .
Q. How do researchers ensure reproducibility in kinetic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
